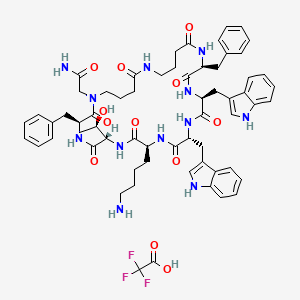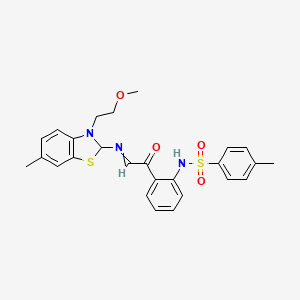
NS2B-NS3pro-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS2B-NS3pro-IN-2 is a compound that targets the NS2B-NS3 protease, an enzyme critical for the replication of flaviviruses such as Dengue and Zika viruses . This protease is composed of the NS2B cofactor and the NS3 protease domain, which together facilitate the cleavage of viral polyproteins into functional units necessary for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS2B-NS3pro-IN-2 typically involves the use of in silico methods to identify potential inhibitors, followed by in vitro assays to confirm their activity . The synthetic routes often include the use of various scaffolds that are modified to enhance binding affinity and specificity to the NS2B-NS3 protease . Common reaction conditions involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process would include rigorous quality control measures to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: NS2B-NS3pro-IN-2 primarily undergoes binding interactions with the NS2B-NS3 protease, inhibiting its activity . This inhibition can be achieved through various types of chemical reactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various ligands that enhance binding affinity . Reaction conditions often involve controlled temperatures and pH levels to optimize the interaction between the compound and the protease.
Major Products Formed: The major product formed from the interaction of this compound with the NS2B-NS3 protease is a stable inhibitor-protease complex that prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Scientific Research Applications
NS2B-NS3pro-IN-2 has significant applications in scientific research, particularly in the fields of virology, medicinal chemistry, and drug development . In virology, it is used to study the mechanisms of viral replication and to develop antiviral therapies . In medicinal chemistry, it serves as a lead compound for the development of new drugs targeting flaviviruses . Additionally, this compound is used in high-throughput screening assays to identify other potential inhibitors of the NS2B-NS3 protease .
Mechanism of Action
NS2B-NS3pro-IN-2 exerts its effects by binding to the active site of the NS2B-NS3 protease, thereby inhibiting its proteolytic activity . The molecular targets involved include the catalytic triad of the protease, which consists of histidine, aspartic acid, and serine residues . By binding to these residues, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to NS2B-NS3pro-IN-2 include other NS2B-NS3 protease inhibitors such as those targeting the Zika virus and Dengue virus . These compounds often share similar scaffolds and binding mechanisms but may differ in their binding affinities and specificities .
Uniqueness: This compound is unique in its high binding affinity and specificity for the NS2B-NS3 protease, making it a potent inhibitor of flavivirus replication . Its unique structural features allow for strong interactions with the catalytic triad of the protease, enhancing its inhibitory effects .
Properties
Molecular Formula |
C26H27N3O4S2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-[2-[2-[[3-(2-methoxyethyl)-6-methyl-2H-1,3-benzothiazol-2-yl]imino]acetyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H27N3O4S2/c1-18-8-11-20(12-9-18)35(31,32)28-22-7-5-4-6-21(22)24(30)17-27-26-29(14-15-33-3)23-13-10-19(2)16-25(23)34-26/h4-13,16-17,26,28H,14-15H2,1-3H3 |
InChI Key |
SVHILMZESGDPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C=NC3N(C4=C(S3)C=C(C=C4)C)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


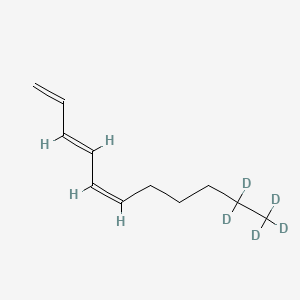
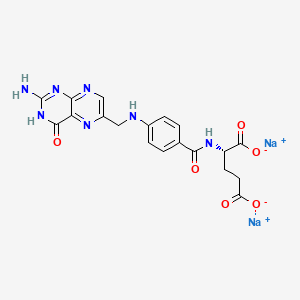
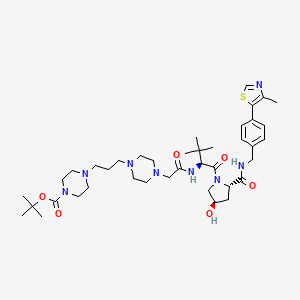
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
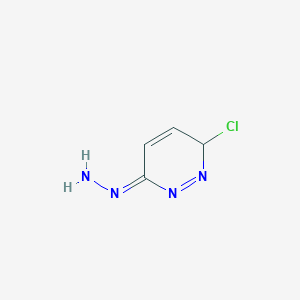
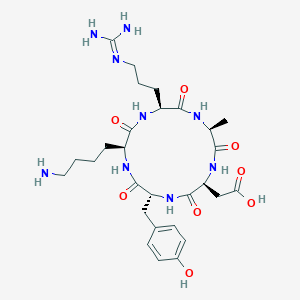
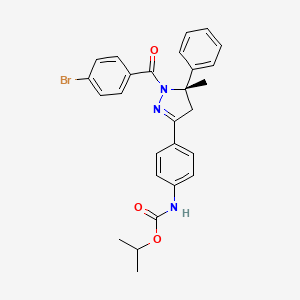
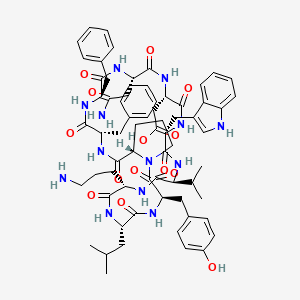
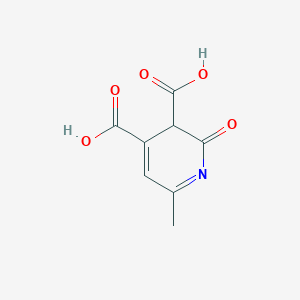
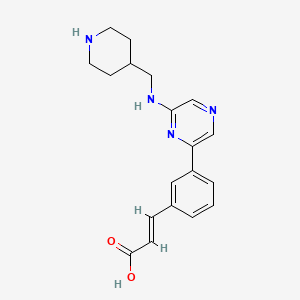
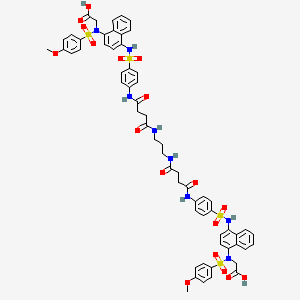
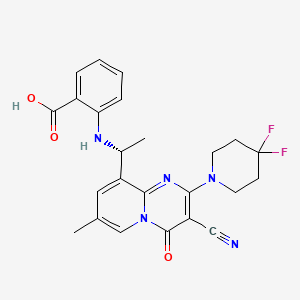
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
